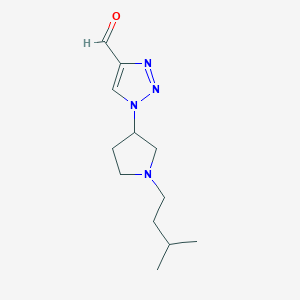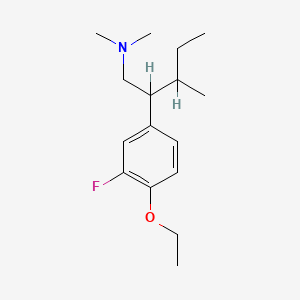
beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine: is an organic compound characterized by its complex structure, which includes a tertiary amine, an aromatic ether, and a fluorinated phenethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine typically involves multiple steps, including the formation of the phenethylamine core, introduction of the ethoxy group, and subsequent fluorination. Common synthetic routes may involve:
Formation of the Phenethylamine Core: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Ethoxy Group: This step may involve etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
Biology:
- Potential applications in studying receptor-ligand interactions due to its structural similarity to biologically active amines.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparación Con Compuestos Similares
Beta-sec-Butyl-N,N-dimethyl-4-ethoxyphenethylamine: Lacks the fluorine atom, resulting in different chemical properties.
Beta-sec-Butyl-N,N-dimethyl-4-fluorophenethylamine: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness: Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the ethoxy and fluorine groups enhances its versatility in various applications.
Propiedades
Número CAS |
27779-21-1 |
|---|---|
Fórmula molecular |
C16H26FNO |
Peso molecular |
267.38 g/mol |
Nombre IUPAC |
2-(4-ethoxy-3-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)14(11-18(4)5)13-8-9-16(19-7-2)15(17)10-13/h8-10,12,14H,6-7,11H2,1-5H3 |
Clave InChI |
ITYOSSYGTWUQNH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


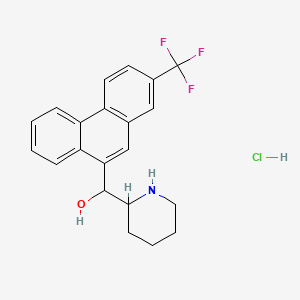
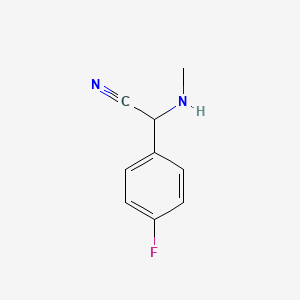
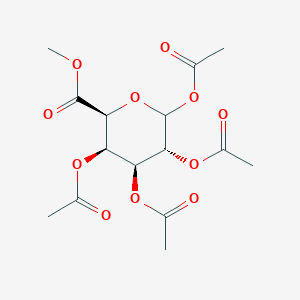
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)


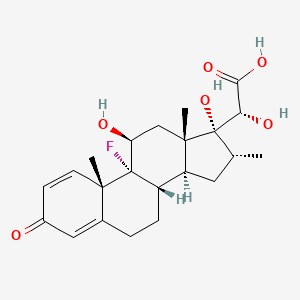
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
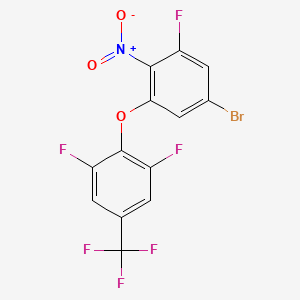
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
